molecular formula C16H18N2O B2842034 1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one CAS No. 478247-20-0

1-[4-methyl-2-(pyrrolidin-1-yl)quinolin-3-yl]ethan-1-one

Cat. No.: B2842034
CAS No.: 478247-20-0
M. Wt: 254.333
InChI Key: ZPQCBFGKLBVYMH-UHFFFAOYSA-N
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Description

The compound “1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone” is a complex organic molecule that contains a quinoline ring, a pyrrolidine ring, and an ethanone group . Quinoline is a heterocyclic aromatic organic compound, and pyrrolidine is a cyclic amine. Both of these structures are common in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its quinoline, pyrrolidine, and ethanone groups. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the ethanone group) would all play a role .

Scientific Research Applications

Catalysis and Chemical Synthesis

1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone and its derivatives have been explored in various synthetic and catalytic contexts. For instance, compounds derived from similar quinolinyl ethanones have been used to synthesize NNN tridentate ligands that coordinate with iron(II) and cobalt(II) dichloride to form complexes. These complexes exhibit catalytic activities towards ethylene, demonstrating their potential in polymerization and oligomerization processes (Sun et al., 2007).

Additionally, derivatives of 1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone have been synthesized for potential anti-cancer applications. One such derivative demonstrated high antiproliferative activity by interacting with DNA, inhibiting DNA topoisomerase II, and inducing cell cycle arrest, suggesting a multifaceted mechanism of action against cancer cells (L. D. Via et al., 2008).

Advanced Materials and Chemistry

The synthesis and characterization of various quinoxaline derivatives, including those starting from compounds related to 1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone, have shown significant advancements in the field of materials science. These compounds have been synthesized using both conventional and ultrasound-assisted methods, highlighting the efficiency and versatility of these processes in producing materials with potential applications in electronics and photonics (A. Abdula et al., 2018).

Heterocyclic Synthesis

Research into the synthesis of heterocyclic compounds utilizing derivatives of 1-[4-Methyl-2-(1-pyrrolidinyl)-3-quinolinyl]-1-ethanone has yielded a variety of novel compounds. These efforts have led to the development of new synthetic methods and the discovery of compounds with potential biological activities. This includes the synthesis of pyrrolo[1,2-a]quinoxalines, which were achieved through an iron-catalyzed protocol, opening new avenues for the development of therapeutic agents (Zhiguo Zhang et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Many compounds with quinoline and pyrrolidine structures have biological activity, but without more information, it’s difficult to speculate on the specific mechanism of action .

Safety and Hazards

Without specific studies or data on this compound, it’s hard to provide accurate information on its safety and hazards. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the biological activity of many quinoline and pyrrolidine derivatives, it could be of interest in fields like medicinal chemistry .

Properties

IUPAC Name

1-(4-methyl-2-pyrrolidin-1-ylquinolin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11-13-7-3-4-8-14(13)17-16(15(11)12(2)19)18-9-5-6-10-18/h3-4,7-8H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQCBFGKLBVYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=CC=CC=C12)N3CCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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